molecular formula C11H12BrNO4 B15244647 Ethyl 2-(4-bromo-2-nitrophenyl)propanoate

Ethyl 2-(4-bromo-2-nitrophenyl)propanoate

Cat. No.: B15244647
M. Wt: 302.12 g/mol
InChI Key: MDXFOLOHSHKMCP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12BrNO4. It is a derivative of propanoic acid and contains both bromine and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromo-2-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitroacetophenone followed by esterification. The reaction typically proceeds as follows:

    Bromination: 2-nitroacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the nitro group.

    Esterification: The resulting 4-bromo-2-nitroacetophenone is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-nitrophenyl)propanoate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Ethyl 2-(4-amino-2-nitrophenyl)propanoate.

    Substitution: Ethyl 2-(4-hydroxy-2-nitrophenyl)propanoate.

    Hydrolysis: 2-(4-bromo-2-nitrophenyl)propanoic acid.

Scientific Research Applications

Ethyl 2-(4-bromo-2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2-nitrophenyl)propanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and the derivative being studied.

Comparison with Similar Compounds

Ethyl 2-(4-bromo-2-nitrophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 2-bromopropanoate: Lacks the nitro group and has different reactivity.

    Ethyl 2-(4-chloro-2-nitrophenyl)propanoate: Contains a chlorine atom instead of bromine, leading to different chemical properties.

    Ethyl 2-(4-nitrophenyl)propanoate: Lacks the bromine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-nitrophenyl)propanoate

InChI

InChI=1S/C11H12BrNO4/c1-3-17-11(14)7(2)9-5-4-8(12)6-10(9)13(15)16/h4-7H,3H2,1-2H3

InChI Key

MDXFOLOHSHKMCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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